molecular formula C7H13N3 B1339718 3-(1H-Imidazol-1-yl)butan-1-amine CAS No. 93668-14-5

3-(1H-Imidazol-1-yl)butan-1-amine

Cat. No.: B1339718
CAS No.: 93668-14-5
M. Wt: 139.2 g/mol
InChI Key: WAZALYDSTDIFIY-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)butan-1-amine is a chemical compound that features an imidazole ring attached to a butylamine chain Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which include 3-(1h-imidazol-1-yl)butan-1-amine, exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including receptors, enzymes, and other proteins involved in various cellular processes .

Mode of Action

Given the diverse biological activities of imidazole derivatives, it is likely that this compound interacts with its targets in a manner that modulates their function . This modulation could involve binding to the target, altering its conformation, and influencing its interaction with other molecules .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it is plausible that this compound could influence multiple pathways . These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .

Pharmacokinetics

It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , suggesting that this compound could have good bioavailability

Result of Action

Given the diverse biological activities of imidazole derivatives, it is likely that this compound could induce a variety of effects at the molecular and cellular levels . These effects could include changes in gene expression, protein function, cellular signaling, and other processes .

Action Environment

It is known that the compound is stable at room temperature , suggesting that it could be relatively resistant to environmental variations

Biochemical Analysis

Biochemical Properties

3-(1H-Imidazol-1-yl)butan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft. Additionally, this compound can bind to histamine receptors, influencing histamine-mediated signaling pathways . These interactions highlight the compound’s potential in modulating neurotransmission and immune responses.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can modulate the expression of genes involved in inflammatory responses, thereby affecting the production of cytokines and other inflammatory mediators . These cellular effects underscore the compound’s potential therapeutic applications in treating various diseases.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . This inhibition results in prolonged neurotransmission and enhanced cholinergic signaling. Additionally, the compound can activate histamine receptors, triggering downstream signaling cascades that influence various physiological processes . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic targets.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo experiments. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biological activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can enhance cognitive function and memory in rodents by increasing acetylcholine levels in the brain . Higher doses can lead to toxic effects, such as neurotoxicity and hepatotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose for potential clinical applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions highlight the compound’s potential impact on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several mechanisms. The compound can be transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins . Additionally, the compound can be targeted to mitochondria, affecting mitochondrial function and energy production . These subcellular localization patterns provide insights into the compound’s diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)butan-1-amine can be achieved through several methods. One common approach involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with various aldehydes, such as 4-hydroxy benzaldehyde, 4-bromo benzaldehyde, 4-methoxy benzaldehyde, or 2,4-dichloro benzaldehyde . This reaction typically proceeds under mild conditions and results in the formation of imidazole derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the imidazole ring or the butylamine chain.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or butylamine chain are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring or butylamine chain.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

Uniqueness

3-(1H-Imidazol-1-yl)butan-1-amine is unique due to its specific structure, which combines the properties of an imidazole ring with a butylamine chain. This combination allows for a range of chemical modifications and applications that may not be possible with other imidazole derivatives.

Properties

IUPAC Name

3-imidazol-1-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7(2-3-8)10-5-4-9-6-10/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZALYDSTDIFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553174
Record name 3-(1H-Imidazol-1-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93668-14-5
Record name 3-(1H-Imidazol-1-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

When the above procedure is used to react imidazole with crotononitrile, 3-(1H-imidazol-1-yl)butanamine is obtained.
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Synthesis routes and methods II

Procedure details

When crotononitrile is reacted with imidazole by the procedure of Example 113, 3-(1H-imidazol-1-yl)butanamine is obtained as an oil. By reaction of this diamine with the appropriate benzoyl chloride by the procedure of Example 27, the products set forth in Table XVIII below are obtained.
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